4-ethyl-1-methyl-1H-imidazole

Physicochemical characterization Formulation development Material compatibility

4-Ethyl-1-methyl-1H-imidazole (CAS 196303-99-8) is a 1,4-disubstituted imidazole heterocycle with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This alkylated imidazole derivative is commercially available at research-grade purities (≥95%) and is utilized as a synthetic building block, ligand precursor, or functional additive in pharmaceutical, agrochemical, and materials science research contexts.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 196303-99-8
Cat. No. B6612455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1-methyl-1H-imidazole
CAS196303-99-8
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCC1=CN(C=N1)C
InChIInChI=1S/C6H10N2/c1-3-6-4-8(2)5-7-6/h4-5H,3H2,1-2H3
InChIKeyQEFLNYXPYKZGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1-methyl-1H-imidazole (CAS 196303-99-8) Chemical Identity and Procurement Baseline


4-Ethyl-1-methyl-1H-imidazole (CAS 196303-99-8) is a 1,4-disubstituted imidazole heterocycle with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . This alkylated imidazole derivative is commercially available at research-grade purities (≥95%) and is utilized as a synthetic building block, ligand precursor, or functional additive in pharmaceutical, agrochemical, and materials science research contexts [1].

Why Generic Substitution of 4-Ethyl-1-methyl-1H-imidazole with Other Alkylimidazoles is Scientifically Unreliable


Imidazole derivatives with different alkyl substitution patterns exhibit distinct physicochemical properties and reactivity profiles that preclude simple interchangeability. The position and length of alkyl substituents on the imidazole ring directly influence critical parameters such as lipophilicity (LogP), basicity (pKa), steric bulk, and coordination behavior with metal ions [1]. For 4-ethyl-1-methyl-1H-imidazole, the specific 1-methyl and 4-ethyl substitution pattern confers a unique combination of steric and electronic effects that cannot be replicated by more common analogs like 1-methylimidazole, 2-ethyl-4-methylimidazole, or 4-methylimidazole. Substituting with an incorrect analog may lead to altered reaction kinetics in catalytic applications, changes in metal complex stoichiometry, or modified biological activity profiles in medicinal chemistry campaigns [1].

Quantitative Differentiation of 4-Ethyl-1-methyl-1H-imidazole Against Key Structural Analogs


Physical State and Melting Point: Liquid at Room Temperature vs. Solid Analog 2-Ethyl-4-methylimidazole

4-Ethyl-1-methyl-1H-imidazole is predicted to exist as a liquid at room temperature, in stark contrast to the closely related analog 2-ethyl-4-methylimidazole (CAS 931-36-2), which is a solid with a melting point range of 47-54 °C . This fundamental difference in physical state is critical for applications requiring liquid handling, solvent-free reactions, or homogeneous mixing.

Physicochemical characterization Formulation development Material compatibility

Boiling Point and Volatility: Intermediate Value Between Simpler and Bulkier Analogs

While experimental boiling point data for 4-ethyl-1-methyl-1H-imidazole is not available, its predicted boiling point is approximately 227-276 °C (based on isomeric analog 1-ethyl-4-methylimidazole: 227.5±9.0 °C at 760 mmHg ), placing it between the lower-boiling 1-methylimidazole (198 °C) and the higher-boiling 2-ethyl-4-methylimidazole (292-295 °C) . This intermediate volatility profile offers a balance between ease of removal and thermal stability in synthetic workflows.

Distillation Thermal stability Vapor pressure

Lipophilicity (LogP): Distinct Partitioning Profile Compared to Common Imidazole Scaffolds

The predicted LogP for 4-ethyl-1-methyl-1H-imidazole is approximately 0.78-1.64 (based on the isomeric analog 1-ethyl-4-methylimidazole: ACD/LogP 0.78 ; EPISuite estimate 1.64 ), significantly higher than that of unsubstituted imidazole (LogP -0.02) and 1-methylimidazole (LogP -0.21) [1]. This increased lipophilicity reflects the influence of the ethyl substituent and alters compound partitioning behavior in biphasic systems and biological membranes.

Drug design ADME prediction Solvent extraction

Steric and Electronic Modulation in Transition Metal Complexation

Studies on N-alkyl imidazole ligands demonstrate that the length of the alkyl substituent directly influences the stoichiometry and stability of transition metal complexes [1]. The 4-ethyl group in 4-ethyl-1-methyl-1H-imidazole introduces steric bulk that is intermediate between methyl and propyl/butyl analogs, potentially altering the coordination number and geometry of metal complexes compared to ligands like 1-methylimidazole (minimal steric hindrance) or 2-ethyl-4-methylimidazole (steric bulk adjacent to the coordinating nitrogen) [1].

Coordination chemistry Catalysis Ligand design

Basicity (pKa) Modulation: Enhanced Nucleophilicity vs. 1-Methylimidazole

The basicity of imidazole derivatives is sensitive to alkyl substitution patterns. Electron-donating alkyl groups increase pKa, with the position of substitution affecting the magnitude of the shift. While experimental pKa data for 4-ethyl-1-methyl-1H-imidazole is not available, class-level structure-activity relationships indicate that 4-alkyl substitution provides a modest pKa increase relative to unsubstituted imidazole (pKa 6.95) and 1-methylimidazole (pKa 7.06) [1]. This enhanced basicity translates to increased nucleophilicity in N-alkylation and acylation reactions [2].

Catalysis Nucleophilic substitution Proton transfer

Recommended Research and Industrial Applications for 4-Ethyl-1-methyl-1H-imidazole Based on Differential Evidence


Ligand for Transition Metal Catalysts and Coordination Complexes

The intermediate steric bulk and enhanced basicity of 4-ethyl-1-methyl-1H-imidazole make it a suitable ligand for transition metal complexes requiring a balance between coordination accessibility and steric protection. As established in Section 3, the 4-ethyl group provides sufficient steric hindrance to influence complex stoichiometry without blocking the N3 coordination site [1], distinguishing it from both unhindered ligands like 1-methylimidazole and sterically congested analogs like 2-ethyl-4-methylimidazole. This property is valuable in designing catalysts for cross-coupling reactions, polymerization, and asymmetric synthesis.

Building Block for Medicinal Chemistry and Agrochemical Synthesis

The predicted LogP of 0.78-1.64 for 4-ethyl-1-methyl-1H-imidazole (Section 3) positions it as a lipophilic imidazole scaffold suitable for incorporation into drug candidates targeting intracellular or membrane-bound targets. Compared to the less lipophilic 1-methylimidazole (LogP -0.21), the 4-ethyl substituent improves membrane permeability while maintaining a molecular weight (110.16 g/mol) conducive to lead-like properties . This compound serves as a versatile intermediate for constructing kinase inhibitors, antifungal agents, and other bioactive molecules where imidazole is a pharmacophore.

Solvent-Free Reactions and Liquid-Phase Formulations

As a liquid at room temperature (Section 3), 4-ethyl-1-methyl-1H-imidazole offers practical handling advantages over solid imidazole analogs like 2-ethyl-4-methylimidazole (m.p. 47-54 °C) . This physical state facilitates use in solvent-free reaction conditions, continuous flow chemistry, and homogeneous liquid formulations without the need for pre-melting or dissolution steps. The intermediate boiling point (~227-276 °C) also allows for facile removal by distillation when required.

Ionic Liquid and Electrolyte Precursor

The alkyl-substituted imidazole core of 4-ethyl-1-methyl-1H-imidazole is a common precursor to imidazolium-based ionic liquids and electrolytes. The specific 1-methyl-4-ethyl substitution pattern yields N-alkylation products with distinct melting points and viscosities compared to those derived from 1-methylimidazole or 1-butylimidazole. Researchers seeking to fine-tune ionic liquid properties such as conductivity, viscosity, and thermal stability may find this compound a valuable starting material for synthesizing task-specific ionic liquids [2].

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